molecular formula C10H13ClN2O2 B6964273 N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide

N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide

Cat. No.: B6964273
M. Wt: 228.67 g/mol
InChI Key: JTOGLECHKVJAEX-UHFFFAOYSA-N
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Description

N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a chlorine atom at the 5-position and a methoxypropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide typically involves the reaction of 5-chloropyridine-2-carbaldehyde with 2-methoxypropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate automated purification systems to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)methyl)-2-methoxypropanamide
  • N-(5-chloropyridin-2-yl)methyl)-2-ethoxypropanamide
  • N-(5-chloropyridin-2-yl)methyl)-2-methoxybutanamide

Uniqueness

N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide is unique due to the presence of both a chlorine atom on the pyridine ring and a methoxypropanamide group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[(5-chloropyridin-2-yl)methyl]-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(15-2)10(14)13-6-9-4-3-8(11)5-12-9/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOGLECHKVJAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=C(C=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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